Cas no 81569-25-7 (Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate)

Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-5-isopropylthiazole-4-carboxylate
- 4-Thiazolecarboxylicacid, 2-amino-5-(1-methylethyl)-, methyl ester
- Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate
- methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate
- MLS000720616
- AKOS005070118
- methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- methyl 2-amino-5-(1-methylethyl)-1,3-thiazole-4-carboxylate
- 81569-25-7
- SCHEMBL1096595
- DTXSID40353264
- CHEMBL1727584
- 1W-0612
- SMR000336356
- AMY32317
- Z1269148191
- SY002389
- J-521935
- AB10521
- EN300-175378
- Oprea1_430357
- FT-0641833
- YEJDFNBFDCUMAG-UHFFFAOYSA-N
- A864535
- HMS2734A09
- MFCD01924792
- GS4120
- DB-056539
- STL352210
- ALBB-028092
- BBL029520
- 4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(1-METHYLETHYL)-, METHYL ESTER
-
- MDL: MFCD01924792
- Inchi: InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)
- InChI Key: YEJDFNBFDCUMAG-UHFFFAOYSA-N
- SMILES: CC(C)C1=C(C(=O)OC)NC(=N)S1
Computed Properties
- Exact Mass: 200.06200
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 93.4Ų
Experimental Properties
- Melting Point: 150-152°C
- Boiling Point: 337.1 ℃ at 760 mmHg
- PSA: 93.45000
- LogP: 2.21650
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Security Information
- HazardClass:IRRITANT
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M328528-50mg |
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
81569-25-7 | 50mg |
$75.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043691-5g |
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
81569-25-7 | >95% | 5g |
5152.0CNY | 2021-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043691-500mg |
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
81569-25-7 | >95% | 500mg |
957.0CNY | 2021-08-04 | |
OTAVAchemicals | 3685641-250MG |
methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate |
81569-25-7 | 95% | 250MG |
$100 | 2023-07-06 | |
1PlusChem | 1P0058YE-1g |
4-Thiazolecarboxylicacid, 2-amino-5-(1-methylethyl)-, methyl ester |
81569-25-7 | 95% | 1g |
$58.00 | 2025-02-21 | |
Enamine | EN300-175378-5g |
methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate |
81569-25-7 | 95% | 5g |
$205.0 | 2023-09-20 | |
OTAVAchemicals | 3685641-1G |
methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate |
81569-25-7 | 95% | 1G |
$200 | 2023-07-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537176-100mg |
methyl 2-amino-5-isopropylthiazole-4-carboxylate |
81569-25-7 | 97% | 100mg |
¥203.00 | 2024-07-28 | |
Ambeed | A471910-1g |
Methyl 2-amino-5-isopropylthiazole-4-carboxylate |
81569-25-7 | 95% | 1g |
$88.0 | 2025-03-16 | |
Apollo Scientific | OR42182-250mg |
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
81569-25-7 | 98% | 250mg |
£46.00 | 2025-02-20 |
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Related Literature
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
4. Book reviews
Additional information on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (CAS No. 81569-25-7): A Comprehensive Overview
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, identified by its CAS number 81569-25-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound belongs to the thiazole family, which is renowned for its diverse biological activities and applications in drug development. The structural uniqueness of this molecule, characterized by the presence of both amino and carboxylate functional groups, makes it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate consists of a thiazole ring substituted with an amino group at the 2-position, an isopropyl group at the 5-position, and a carboxylate ester at the 4-position. This specific arrangement of functional groups imparts unique chemical properties that make it suitable for various synthetic applications. The compound's solubility profile and stability under different conditions are critical factors that influence its utility in pharmaceutical formulations.
In recent years, there has been growing interest in thiazole derivatives due to their potential therapeutic effects. Research has demonstrated that compounds containing the thiazole core exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has shown promise in preclinical studies as a precursor for more complex molecules with enhanced pharmacological activity. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug design.
The synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, recent advancements in catalytic processes have enabled more efficient conversion of starting materials into the desired product. These improvements not only enhance the scalability of production but also reduce environmental impact by minimizing waste.
One of the most intriguing aspects of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is its potential as a building block for novel drug candidates. Researchers are exploring its derivatives to develop new treatments for various diseases. For example, modifications at the amino and carboxylate positions can lead to compounds with tailored biological activities. This flexibility makes it an attractive molecule for medicinal chemists seeking to develop innovative therapies.
The pharmacokinetic properties of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate are also under investigation. Understanding how the body processes this compound is essential for designing effective drug formulations. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings help in predicting its behavior in vivo and guide the development of dosage regimens that maximize therapeutic efficacy while minimizing side effects.
Another area of interest is the computational modeling of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate interactions with biological targets. Molecular docking simulations have been used to predict how this compound binds to specific proteins and enzymes. These simulations provide valuable insights into its mechanism of action and help identify potential off-target effects. Such information is crucial for optimizing drug design and improving safety profiles.
The role of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate in interdisciplinary research is also noteworthy. Its study bridges organic chemistry, biochemistry, and pharmacology, fostering collaboration across different scientific disciplines. This interdisciplinary approach has led to significant advancements in understanding complex biological systems and developing innovative therapeutic strategies.
Future directions in research on Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate include exploring its role in precision medicine. By understanding individual variations in how people metabolize this compound, researchers can develop personalized treatment plans that are more effective for patients. Additionally, investigating its potential applications in combination therapies could lead to synergistic effects that enhance treatment outcomes.
In conclusion, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (CAS No. 81569-25-7) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable asset for drug discovery efforts aimed at addressing various health challenges. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in the next generation of therapeutic innovations.
81569-25-7 (Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) Related Products
- 331963-97-4((1-Cyclohexyl-1H-benzimidazol-2-yl)thioacetic Acid)
- 1704067-02-6((3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid)
- 2361703-73-1(Ethyl 2-methyl-2-[[[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]amino]oxy]propanoate)
- 2230958-14-0((S,R,S)-AHPC Hydrochloride)
- 1031669-77-8((6-Methyl-1-oxo-1,9-dihydro-2,4,9-triaza-fluoren-2-yl)-acetic acid)
- 1005303-95-6(N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide)
- 1114657-72-5(4-(3,5-dichlorophenyl)-2-(2,4-dimethylbenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2503201-83-8([2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride)
- 895016-99-6(N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-5,6-dihydro-1,4-dioxine-2-carboxamide)
- 5142-72-3(4-amino-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)

